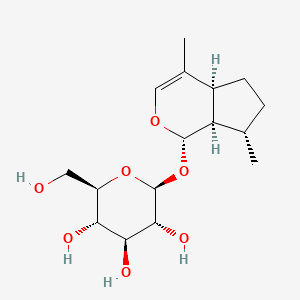
Iridodial glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridodial glucoside is a terpene glycoside.
Aplicaciones Científicas De Investigación
Biological Activities
Iridodial glucoside exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Research indicates that iridoids, including this compound, possess significant anti-inflammatory properties. They inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α) .
- Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce cell cycle arrest and promote apoptosis through pathways involving proteins like p53 and Bax .
- Neuroprotective Effects : The compound also demonstrates neuroprotective capabilities, potentially beneficial in treating neurodegenerative diseases .
Cancer Treatment
This compound's anticancer properties have led to its exploration as a potential adjuvant therapy in cancer treatment. Its ability to inhibit angiogenesis—formation of new blood vessels that supply tumors—further supports its role in cancer therapy .
Anti-inflammatory Therapies
Due to its anti-inflammatory effects, this compound is being studied for its potential use in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Neuroprotection
The neuroprotective effects position this compound as a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anti-cancer Studies
A study investigated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cancer cell growth and induction of apoptosis through mitochondrial pathways .
| Study | Findings |
|---|---|
| Zhang et al., 2020 | This compound inhibited proliferation in breast cancer cells by inducing G0/G1 phase arrest. |
| Lee et al., 2021 | Demonstrated anti-angiogenic effects in colon cancer models using chick chorioallantoic membrane assays. |
Anti-inflammatory Research
In vitro studies showed that this compound effectively reduced TNF-α levels in macrophages, highlighting its potential for managing inflammatory diseases .
| Study | Findings |
|---|---|
| Kim et al., 2019 | Reported significant reduction in COX-2 expression in inflammatory models treated with this compound. |
| Park et al., 2020 | Showed decreased levels of pro-inflammatory cytokines in animal models following treatment with the compound. |
Análisis De Reacciones Químicas
Glycosylation Reactions
Iridodial glucoside is formed through the glycosylation of iridodial, where the unstable hydroxyl group at C1 of iridodial reacts with sugars. This reaction is facilitated by the enzyme β-glucosidase, which catalyzes the transfer of glucose to form the glycoside. The glycosylation process can be influenced by various factors including pH, temperature, and the presence of specific catalysts.
Hydrolysis
Upon exposure to acidic or enzymatic conditions, this compound can undergo hydrolysis. This reaction results in the cleavage of the glycosidic bond, releasing free glucose and regenerating iridodial. Hydrolysis is significant in biological systems as it can activate or deactivate the pharmacological properties of the compound.
Oxidation Reactions
This compound can also participate in oxidation reactions. For instance, under oxidative conditions, it may convert into various oxidized products such as aldehydes or ketones. These reactions are often catalyzed by enzymes such as cytochrome P450s or through non-enzymatic pathways involving reactive oxygen species.
Dimerization
Dimerization is another notable reaction involving this compound where two molecules of iridodial or its derivatives can combine to form bis-iridoids. This reaction typically occurs under specific catalytic conditions and can lead to compounds with enhanced biological activity.
Biological Implications of Chemical Reactions
The chemical reactions that this compound undergoes have significant implications for its biological activity:
-
Anti-cancer Activity : Studies indicate that hydrolysis products of this compound may exhibit enhanced anti-cancer properties by modulating pathways such as PI3K/Akt and ERK1/2, which are crucial for cell proliferation and survival .
-
Neuroprotective Effects : The metabolic products formed through oxidation may contribute to neuroprotective effects by reducing oxidative stress in neuronal cells .
-
Anti-inflammatory Properties : The ability of this compound to inhibit pro-inflammatory cytokines can be attributed to its structural transformations during metabolic processes .
Propiedades
Fórmula molecular |
C16H26O7 |
|---|---|
Peso molecular |
330.37 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H26O7/c1-7-3-4-9-8(2)6-21-15(11(7)9)23-16-14(20)13(19)12(18)10(5-17)22-16/h6-7,9-20H,3-5H2,1-2H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1 |
Clave InChI |
UKWQRDBDDIGHEQ-MDHPXLNESA-N |
SMILES |
CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















